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molecular formula C14H14N2O B168354 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 115310-16-2

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B168354
M. Wt: 226.27 g/mol
InChI Key: KZRACVAICNSDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468766

Procedure details

Prepared analogously to Example 1 starting from benzylhydrazine and 2-(dimethylaminomethylene)-cyclohexane-1,3-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][NH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN([CH:13]=[C:14]1[C:19](=[O:20])[CH2:18][CH2:17][CH2:16][C:15]1=O)C>>[CH2:1]([N:8]1[C:15]2[CH2:16][CH2:17][CH2:18][C:19](=[O:20])[C:14]=2[CH:13]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=CC=2C(CCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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